molecular formula C25H30N4O2S B12119355 Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12119355
M. Wt: 450.6 g/mol
InChI Key: BXMBLYULYGKROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a quinoxaline moiety via an amino linkage. The synthesis of this compound involves a multi-step process starting with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is cyanoacetylated using 1-cyanoacetyl-3,5-dimethylpyrazole to form an intermediate. Subsequent reactions introduce the 3-(4-methylpiperidin-1-yl)quinoxalin-2-yl group, yielding the final product . The tetrahydrobenzothiophene scaffold is conformationally flexible, with ring puckering influenced by substituents, as described by Cremer and Pople’s generalized puckering coordinates . This structural flexibility may impact its solubility and reactivity compared to rigid analogs.

Properties

Molecular Formula

C25H30N4O2S

Molecular Weight

450.6 g/mol

IUPAC Name

ethyl 2-[[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H30N4O2S/c1-3-31-25(30)21-17-8-4-7-11-20(17)32-24(21)28-22-23(29-14-12-16(2)13-15-29)27-19-10-6-5-9-18(19)26-22/h5-6,9-10,16H,3-4,7-8,11-15H2,1-2H3,(H,26,28)

InChI Key

BXMBLYULYGKROO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3N5CCC(CC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline derivative, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the formation of the benzothiophene carboxylate ester under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoxaline or benzothiophene rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the piperidine or quinoxaline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted quinoxaline or piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving quinoxaline or piperidine derivatives.

    Medicine: Due to its structural features, it could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or cancer.

    Industry: The compound might find applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety may interact with DNA or proteins, while the piperidine ring could modulate neurotransmitter receptors. The benzothiophene structure might contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several derivatives, differing primarily in heterocyclic cores, substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Solubility CAS Number Reference
Ethyl 2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene Quinoxalin-2-ylamino, 4-methylpiperidinyl ~495.6 Moderate (DCM/EtOH) Not specified
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolopyridine 4-Methoxyphenyl, 2-oxopiperidinyl ~505.5 Low (aqueous) 473927-64-9
Ethyl 2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Tetrahydrobenzothiophene 4-Methylbenzenesulfonylpiperidine ~533.7 High (DMSO) 721886-73-3

Key Findings

Structural Variations: The target compound features a quinoxaline moiety linked via an amino group, whereas the pyrazolopyridine derivative (CAS 473927-64-9) replaces the benzothiophene core with a nitrogen-rich pyrazolopyridine system . The sulfonylpiperidine analog (CAS 721886-73-3) retains the benzothiophene core but substitutes the quinoxaline group with a sulfonylpiperidine-carboxamide . The 4-methylpiperidinyl group in the target compound enhances lipophilicity compared to the 2-oxopiperidinyl group in the pyrazolopyridine derivative, which introduces polarity due to the ketone functionality.

Synthetic Pathways: The target compound’s synthesis employs cyanoacetylation followed by coupling with a quinoxaline derivative . In contrast, sulfonylpiperidine analogs are synthesized via nucleophilic substitution using sulfonyl halides . Pyrazolopyridine derivatives often require multi-component cyclization reactions .

Physicochemical Properties :

  • Solubility : The sulfonylpiperidine derivative (CAS 721886-73-3) exhibits higher solubility in polar aprotic solvents like DMSO due to the sulfonyl group’s electron-withdrawing nature . The target compound shows moderate solubility in DCM/EtOH mixtures, while the pyrazolopyridine analog (CAS 473927-64-9) is poorly soluble in aqueous media .
  • Conformational Flexibility : The tetrahydrobenzothiophene ring’s puckering, quantified using Cremer-Pople coordinates, influences steric interactions in the target compound. This contrasts with the planar pyrazolopyridine system, which restricts conformational freedom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.